Emixustat

Descripción general

Descripción

Se formula como la sal de clorhidrato, clorhidrato de emixustat, y es el primer compuesto medicinal sintético que se ha demostrado que afecta los procesos de la enfermedad de la retina cuando se toma por vía oral . El this compound fue inventado por el químico británico-estadounidense Ian L. Scott y actualmente se encuentra en ensayos de fase 3 para la degeneración macular asociada a la edad seca . El compuesto también se está investigando como una posible terapia para la retinopatía diabética proliferativa, el edema macular diabético y la enfermedad de Stargardt .

Mecanismo De Acción

El emixustat ejerce sus efectos inhibiendo la isomeraza del ciclo visual RPE65, que es responsable de la regeneración de 11-cis-retinal . Esta inhibición ralentiza el ciclo visual, reduciendo la producción de subproductos tóxicos como la N-retinyliden-N-retiniletanolomina (A2E) . El this compound también actúa como un captador de retinal formando conjugados de base de Schiff con todo-trans-retinal, reduciendo así la fototoxicidad retinal . Los objetivos moleculares y las vías involucradas incluyen las enzimas del ciclo visual y las proteínas de unión a retinoides expresadas en los fotorreceptores y el epitelio pigmentario de la retina adyacente .

Análisis Bioquímico

Biochemical Properties

Emixustat plays a significant role in biochemical reactions by inhibiting the enzyme RPE65. This inhibition slows down the regeneration of 11-cis-retinal, a crucial component of the visual cycle. This compound also forms Schiff base conjugates with all-trans-retinal, acting as a retinal scavenger. This dual action helps in reducing the production of toxic retinaldehyde byproducts that contribute to retinal degeneration .

Cellular Effects

This compound influences various types of cells, particularly those in the retina. It affects cellular processes by modulating the visual cycle, thereby impacting cell signaling pathways and gene expression. This compound’s inhibition of RPE65 leads to a decrease in the availability of 11-cis-retinal, which in turn affects photoreceptor cells’ function and health. This modulation helps in protecting the retina from phototoxicity and degeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of RPE65, inhibiting its activity. This inhibition prevents the conversion of all-trans-retinal to 11-cis-retinal, a critical step in the visual cycle. Additionally, this compound forms Schiff base conjugates with all-trans-retinal, sequestering it and preventing its cytotoxic effects. These interactions at the molecular level are essential for this compound’s protective effects against retinal degeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its inhibitory activity on RPE65 over extended periods. Long-term studies have shown that this compound can provide sustained protection against retinal degeneration by continuously modulating the visual cycle and reducing the accumulation of toxic retinaldehyde byproducts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to provide greater inhibition of RPE65 and more substantial protection against retinal degeneration. At very high doses, this compound may cause adverse effects, including ocular discomfort and potential toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the visual cycle. By inhibiting RPE65, this compound affects the conversion of all-trans-retinal to 11-cis-retinal, thereby modulating the flux of retinoids within the retina. This modulation helps in maintaining the balance of retinoid levels and preventing the accumulation of toxic byproducts that can lead to retinal degeneration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the retina. It interacts with retinoid-binding proteins and transporters that facilitate its localization to the retinal pigment epithelium. This compound’s distribution is crucial for its effectiveness in modulating the visual cycle and protecting against retinal degeneration .

Subcellular Localization

This compound’s subcellular localization is primarily within the retinal pigment epithelium, where it exerts its inhibitory effects on RPE65. The compound’s targeting signals and post-translational modifications ensure its proper localization to this specific compartment, enabling it to effectively modulate the visual cycle and provide protection against retinal degeneration .

Métodos De Preparación

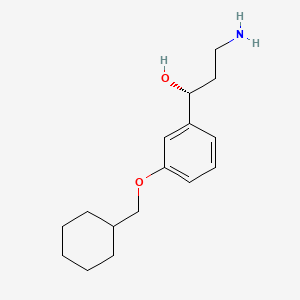

La síntesis de emixustat implica varios pasos. La ruta sintética clave incluye la formación de la estructura central, que es un 3-amino-1-[3-(ciclohexilmetoxifenil)]propan-1-ol . Los métodos de producción industrial para this compound son de propiedad exclusiva e implican condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los detalles exactos de las rutas sintéticas y las condiciones de reacción generalmente no se divulgan en la literatura pública.

Análisis De Reacciones Químicas

El emixustat experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen aminas primarias, que forman conjugados de base de Schiff con retinaldehído . Los principales productos formados a partir de estas reacciones incluyen conjugados de base de Schiff this compound-atRAL, que contribuyen a sus efectos terapéuticos .

Aplicaciones Científicas De Investigación

Geographic Atrophy Associated with Age-Related Macular Degeneration

Study Overview:

A Phase II randomized, placebo-controlled trial assessed emixustat's safety and efficacy in subjects with geographic atrophy due to age-related macular degeneration. Participants received varying doses (2, 5, 7, or 10 mg) daily for 90 days.

Results:

- This compound demonstrated a dose-dependent suppression of rod photoreceptor sensitivity.

- The suppression plateaued by Day 14 and was reversible within 7 to 14 days post-treatment cessation.

- Ocular adverse events were mild to moderate and primarily included chromatopsia and delayed dark adaptation, with a higher incidence in the this compound group compared to placebo .

Stargardt Disease

Study Overview:

The drug's pharmacodynamics were evaluated in a multicenter study involving patients with macular atrophy secondary to Stargardt disease. Subjects were randomized to receive this compound (2.5 mg, 5 mg, or 10 mg) for one month.

Results:

- The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery post-photobleaching.

- The study indicated significant biological activity of this compound in this patient population, informing subsequent Phase III trials (SeaSTAR Study) aimed at evaluating long-term efficacy .

Phase III Findings:

In a larger Phase III trial involving 194 subjects across multiple countries, this compound was compared to placebo over 24 months. Despite initial hopes, the primary endpoint—reduction in macular atrophy progression—was not significantly met (p=0.8091). However, the treatment was well-tolerated overall .

Diabetic Retinopathy

Pilot Study Overview:

A pilot study explored this compound's effects on patients with proliferative diabetic retinopathy. Participants received daily doses of this compound over an extended period.

Results:

- Although no significant differences were observed in aqueous humor cytokine levels between treatment groups, there was a notable trend towards reduced central subfield thickness in subjects treated with this compound.

- This suggests potential utility in managing retinal hypoxia-related conditions by minimizing retinal oxygen consumption .

Summary of Findings

| Application | Study Type | Key Findings | |

|---|---|---|---|

| Geographic Atrophy | Phase II | Dose-dependent suppression of rod function; reversible effects | Supports further testing for safety and efficacy |

| Stargardt Disease | Phase III | No significant difference in macular atrophy progression | Well-tolerated but did not meet primary endpoints |

| Diabetic Retinopathy | Pilot Study | Positive trends in retinal thickness reduction | Potential for managing hypoxia-driven conditions |

Comparación Con Compuestos Similares

El emixustat es único entre los moduladores del ciclo visual debido a su doble mecanismo de acción: inhibición de RPE65 y secuestro de todo-trans-retinal . Compuestos similares incluyen Ret-NH2, que también inhibe RPE65 pero carece de la actividad de captación de retinal de this compound . Otros compuestos similares pertenecen a la clase de éteres fenol, que son compuestos aromáticos que contienen un grupo éter sustituido con un anillo de benceno .

Actividad Biológica

Emixustat is a novel visual cycle modulator primarily investigated for its therapeutic potential in retinal diseases such as Stargardt disease and age-related macular degeneration (AMD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, clinical trial results, and mechanisms of action.

This compound targets the retinal pigment epithelium-specific 65 kDa protein (RPE65) , a crucial enzyme in the visual cycle responsible for the regeneration of visual pigments. By inhibiting RPE65, this compound slows down the visual cycle, reducing the production of toxic byproducts such as A2E , which accumulates in retinal degeneration diseases. This modulation is expected to protect retinal cells from light-induced damage and reduce metabolic stress during dark conditions, thereby preserving vision.

Phase II and III Trials

-

Stargardt Disease

- A multicenter study involving 23 subjects evaluated the pharmacodynamics of this compound at doses of 2.5 mg, 5 mg, and 10 mg over one month. The primary outcome was the suppression of rod b-wave amplitude recovery post-photobleaching measured via electroretinography (ERG) .

- Results indicated a dose-dependent response :

- Post Hoc Analysis from Phase III Trials

- Age-Related Macular Degeneration

Summary of Clinical Trial Data

| Study Focus | Dose (mg) | Mean Rod b-Wave Suppression (%) | Significance Level |

|---|---|---|---|

| Stargardt Disease | 10 | 91.86 | p < 0.001 |

| Stargardt Disease | 5 | 52.2 | p < 0.05 |

| Stargardt Disease | 2.5 | -3.31 | Not significant |

| Lesion Progression | N/A | 40.8 reduction vs placebo | p = 0.0206 |

Biological Activity Insights

The biological activity of this compound has been further elucidated through various studies:

- Electrophysiological Effects : this compound's inhibition of RPE65 leads to measurable changes in rod photoreceptor function, evidenced by ERG results that show significant suppression correlating with dosing .

- Safety Profile : Adverse events primarily include ocular symptoms consistent with RPE65 inhibition, but overall tolerability has been reported as favorable across trials .

- Animal Models : Preclinical studies demonstrate that this compound reduces A2E accumulation and protects against light-induced retinal damage, supporting its proposed mechanism .

Case Studies and Observations

Case studies have highlighted individual patient responses to this compound treatment, showcasing improvements in visual function metrics such as best-corrected visual acuity (BCVA) and reading speed in some participants while also noting variability based on lesion size and baseline characteristics.

Propiedades

IUPAC Name |

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIGGYYSZBWCGC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150665 | |

| Record name | Emixustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141777-14-1 | |

| Record name | Emixustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emixustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emixustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emixustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIXUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of emixustat?

A1: this compound functions as a potent and selective inhibitor of retinal pigment epithelium protein 65 (RPE65), the isomerase enzyme crucial for converting all-trans-retinol to 11-cis-retinol in the visual cycle. [, , ] This inhibition slows the regeneration of 11-cis-retinal, the chromophore vital for visual pigment function. []

Q2: How does this compound impact the visual cycle and what are the downstream consequences?

A2: By inhibiting RPE65, this compound effectively reduces the availability of 11-cis-retinal, thereby modulating the visual cycle. [, ] This leads to a decrease in the formation of toxic retinaldehyde condensation byproducts, like A2E, which accumulate in diseases like age-related macular degeneration (AMD). [, , ]

Q3: Does this compound solely act as an RPE65 inhibitor?

A3: While RPE65 inhibition is central to this compound's mechanism, research suggests an additional mode of action. this compound can directly interact with all-trans-retinal (atRAL) to form Schiff base conjugates, effectively acting as a retinal scavenger. [] This scavenging activity contributes to its protective effects against retinal degeneration, potentially exceeding the impact of sole RPE65 inhibition. [, ]

Q4: Are there differences in how this compound affects rod and cone photoreceptor function?

A4: Research using this compound in various animal models shows differential effects on rod and cone function. While this compound effectively suppresses the late phase of cone dark adaptation, reflecting RPE65-dependent regeneration, it leaves the initial rapid phase, driven by the intraretinal visual cycle, largely unaffected. [] This suggests alternative regeneration pathways for cones. Interestingly, even with prolonged this compound administration leading to substantial RPE65 inhibition, cone function is not entirely blocked in several models. [] This further supports the presence of RPE65-independent cone pigment regeneration mechanisms.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: While this specific information is not explicitly detailed within the provided research, structural details can be found in the patents and supplementary data associated with these publications.

A5: These aspects are not directly addressed within the scope of the provided scientific research on this compound.

Q6: How do structural modifications to the this compound molecule impact its RPE65 inhibitory activity?

A6: Studies investigating SAR have revealed key structural elements influencing this compound's activity. Introducing an isopropyl group to the central phenyl ring significantly diminishes RPE65 inhibition, indicating this region's importance for target binding. [] Conversely, modifications to the terminal 6-membered ring that enhance interactions with RPE65 lead to increased inhibitory potency. [] This highlights the potential for fine-tuning this compound's pharmacodynamics through targeted structural changes.

Q7: What is known about this compound's metabolic stability and what strategies are being explored to address potential limitations?

A7: this compound exhibits rapid clearance from plasma, primarily through oxidative deamination of the critical hydroxypropylamine moiety. [, ] This metabolic pathway leads to the formation of several carboxylic acid metabolites, which quickly surpass this compound concentrations in plasma. [] To enhance its pharmacokinetic profile, researchers are exploring the incorporation of fluorine and deuterium atoms into the this compound structure. [] These substitutions aim to slow down metabolic transformations and prolong the drug's presence in the eye, potentially improving its therapeutic window. []

Q8: What are the primary routes of this compound absorption, distribution, metabolism, and excretion (ADME)?

A8: Following oral administration, this compound demonstrates rapid absorption, reaching peak plasma concentrations (Tmax) between 3 and 5 hours. [] It is primarily eliminated via metabolism, with minimal unchanged drug detected in excreta. [] The major metabolic pathway involves oxidative deamination of the hydroxypropylamine group, primarily mediated by the enzyme vascular adhesion protein-1 (VAP-1). [] This results in the formation of three main carboxylic acid metabolites: ACU-5124, ACU-5116, and ACU-5149. [] Urine serves as the primary route of excretion for this compound and its metabolites, accounting for over 90% of the administered dose within 24 hours. []

Q9: What is the duration of this compound's pharmacodynamic effect on rod photoreceptor sensitivity?

A9: this compound's inhibitory effect on rod photoreceptor sensitivity, assessed through electroretinography (ERG), appears dose-dependent and reversible. [] In a Phase II clinical trial, suppression of rod function reached a plateau around day 14 of treatment and returned to baseline levels within 7 to 14 days after drug discontinuation. [] This reversibility suggests that this compound's effects on the visual cycle are not permanent and subside upon drug clearance.

Q10: What preclinical models have been used to investigate this compound's efficacy in retinal diseases?

A10: this compound's therapeutic potential has been explored in various animal models, including:

- Albino mice exposed to intense light: this compound demonstrated a protective effect against light-induced photoreceptor cell death, with higher doses (1-3 mg/kg) offering near-complete protection. []

- Abca4-/- mice: This model mimics aspects of Stargardt disease, characterized by excessive lipofuscin accumulation. Chronic this compound treatment significantly reduced lipofuscin autofluorescence and A2E levels. []

- Retinopathy of prematurity rodent model: this compound treatment during ischemic injury and reperfusion led to a notable reduction in retinal neovascularization, a hallmark of the disease. []

Q11: What clinical trials have been conducted to evaluate this compound's efficacy in humans?

A11: Several clinical trials have investigated this compound's potential in treating retinal diseases, including:

- Phase II trial in geographic atrophy (GA) associated with dry AMD: This study examined the safety, tolerability, and pharmacodynamics of this compound in individuals with GA. [] While the trial confirmed this compound's effect on rod function, its impact on disease progression or visual acuity requires further investigation. [, ]

- Phase III trial in Stargardt disease-associated macular atrophy (SeaSTAR Study): Based on promising pharmacodynamic data in a Phase II trial involving individuals with Stargardt disease, a larger Phase III study (SeaSTAR) is underway to assess this compound's long-term efficacy and safety in this patient population. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.